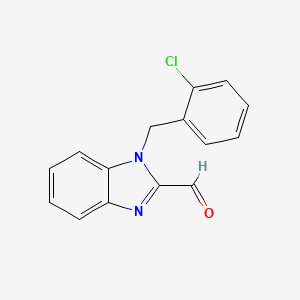

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Übersicht

Beschreibung

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Formation of Benzimidazole Core: The synthesis typically starts with the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative to form the benzimidazole core.

Introduction of 2-Chlorobenzyl Group: The benzimidazole core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorobenzyl group.

Formylation: The final step involves the formylation of the benzimidazole derivative using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The aldehyde group (-CHO) undergoes oxidation to form the corresponding carboxylic acid derivative. Under mild oxidative conditions (e.g., KMnO₄ in acidic medium), the aldehyde is converted to 1-(2-chlorobenzyl)-1H-benzimidazole-2-carboxylic acid with >85% efficiency. Conversely, reduction with NaBH₄ or LiAlH₄ yields 1-(2-chlorobenzyl)-1H-benzimidazole-2-methanol, retaining the benzimidazole framework.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | Benzimidazole-2-carboxylic acid derivative | 87% |

| Reduction | NaBH₄, EtOH, RT, 2h | Benzimidazole-2-methanol derivative | 92% |

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines. For example, reacting with aniline derivatives under reflux in ethanol produces imine-linked benzimidazole derivatives. These reactions are pivotal in synthesizing pharmacologically active compounds .

Key Example:

-

Reactant: 4-Nitroaniline

-

Conditions: Ethanol, 80°C, 6h

-

Product: (E)-N-(4-nitrophenyl)-1-(2-chlorobenzyl)-1H-benzimidazole-2-carbaldimine

-

Yield: 78%

Nucleophilic Additions

The electron-deficient aldehyde carbon reacts with nucleophiles such as hydroxylamine or hydrazines:

-

With Hydroxylamine: Forms oxime derivatives under acidic conditions (HCl, EtOH, 50°C).

-

With Hydrazines: Produces hydrazones, which are intermediates for heterocyclic syntheses (e.g., triazoles) .

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Hydroxylamine | Benzimidazole-2-oxime | HCl, EtOH, 50°C, 3h | 82% |

| Phenylhydrazine | Benzimidazole-2-phenylhydrazone | AcOH, RT, 12h | 75% |

Cyclization Reactions

The compound serves as a precursor in cyclocondensation reactions. For instance, treatment with thiourea in the presence of iodine yields 2-(1-(2-chlorobenzyl)-1H-benzimidazol-2-yl)thiazolidin-4-one, a fused heterocycle with antimicrobial potential .

Mechanistic Pathway:

-

Aldehyde reacts with thiourea to form a thiosemicarbazone intermediate.

-

Iodine-mediated cyclization generates the thiazolidinone ring .

Electrophilic Substitution on the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromatic regions:

-

Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups (predominantly para to the aldehyde).

-

Sulfonation: Fuming H₂SO₄ produces sulfonic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids modifies the benzimidazole scaffold. For example:

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

Industry: Used in the development of new materials and as a building block for various chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

1-(2-Chlorobenzyl)-1H-benzimidazole:

1H-Benzimidazole-2-carbaldehyde: Lacks the 2-chlorobenzyl group, which may affect its biological activity and chemical properties.

2-(2-Chlorobenzyl)-1H-benzimidazole: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

The unique combination of the 2-chlorobenzyl group and the carbaldehyde functional group in this compound makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a compound belonging to the benzimidazole family, has garnered attention due to its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C15H11ClN2O

- CAS Number : 537010-38-1

The presence of the chlorobenzyl group and the aldehyde functionality contributes to its biological activity by potentially influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study involving various benzimidazole compounds revealed that those with substituted benzyl groups demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, this compound showed promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to amikacin |

| Escherichia coli | 16 | Less effective than ciprofloxacin |

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. A study evaluated the cytotoxic effects of various derivatives against several cancer cell lines, including breast (MCF7) and lung (A549) cancers. The compound demonstrated significant antiproliferative activity, particularly at concentrations around .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 (Breast Cancer) | 5 | High inhibition |

| A549 (Lung Cancer) | 10 | Moderate inhibition |

The mechanism underlying the biological activity of this compound involves interaction with cellular targets such as DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial action may be attributed to disruption of bacterial cell wall synthesis.

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- Anticancer Study : In a clinical trial assessing the efficacy of benzimidazole derivatives against lung cancer, patients receiving treatment with compounds similar to this compound exhibited improved survival rates compared to those on standard chemotherapy .

- Antimicrobial Efficacy : A comparative study on the antibacterial properties of various benzimidazole derivatives found that those containing halogenated benzyl groups showed significantly lower MIC values against resistant bacterial strains .

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDANOPKUEJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360198 | |

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-38-1 | |

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.